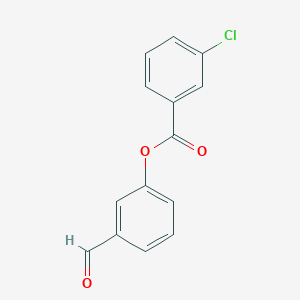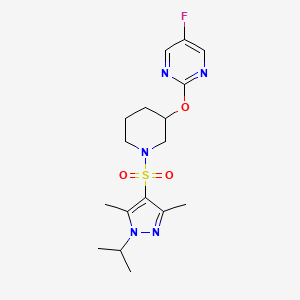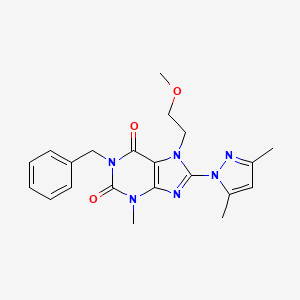
3-Formylphenyl 3-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formylphenyl 3-chlorobenzoate is a unique chemical compound with the empirical formula C14H9ClO3 . It has a molecular weight of 260.67 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Formylphenyl 3-chlorobenzoate are not explicitly mentioned in the search results. The empirical formula is C14H9ClO3 and the molecular weight is 260.67 , but further details about its properties are not available.Wissenschaftliche Forschungsanwendungen
Optical Properties and Solid-State Emission
Research has shown that postfunctionalization of poly(3-hexylthiophene) with various functional groups, including formyl groups, can significantly impact the optical and photophysical properties of poly(thiophene)s. This leads to alterations in fluorescence yield and solid-state emission characteristics, which are crucial for applications in optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).
Microbial Degradation of Chlorinated Compounds
Studies on microbial degradation of chlorinated compounds, including chlorobenzoates, have highlighted the complex metabolic pathways involved. Understanding these pathways is key for environmental remediation and biodegradation processes (Pieper, 2005).
Molecular Structure and Bioactivity
The molecular structure of chloro-phenyl compounds has been studied for their potential bioactivity. Investigations into the chemical structure, electronic properties, and bioactivity relationships are crucial for developing new therapeutic agents (Satheeshkumar et al., 2016).
Enhanced Resistance in Bacterial Enzymes
Research on bacterial enzymes, such as 2,3-dihydroxybiphenyl 1,2-dioxygenase, has demonstrated enhanced resistance to chlorinated compounds, including 3-chlorocatechol. This has implications for bioremediation and the treatment of polluted environments (Ohnishi et al., 2004).
Structural and Optical Properties in Polymer/Fullerene Films
The impact of chlorinated compounds on the structural and optical properties of polymer/fullerene films used in solar cells has been studied. This research is vital for the development of more efficient and stable organic solar cells (Erb et al., 2005).
Photolysis in Low-Temperature Conditions
Investigations into the photolysis of chloro-formyl compounds at low temperatures provide insights into the chemical reactions and product formations under specific conditions. This has relevance for understanding chemical processes in different environments (Nakane, Enyo, & Tomioka, 2004).
Synthesis of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds from chlorobenzoates offers valuable insights for the pharmaceutical and chemical industries. This includes the development of new synthetic routes and compounds with potential therapeutic applications (Sharba et al., 2005).
Enhancement of Polythiophene Transistors
The role of chlorinated solvents in enhancing the mobility of polythiophene transistors has been studied, highlighting the importance of solvent choice in electronic device fabrication (Chang et al., 2004).
Eigenschaften
IUPAC Name |
(3-formylphenyl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-12-5-2-4-11(8-12)14(17)18-13-6-1-3-10(7-13)9-16/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTHYGUPQGFVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylphenyl 3-chlorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B2655592.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B2655593.png)

![3-Cyclopropyl-6-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2655597.png)
![N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2655598.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2655600.png)

![N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2655603.png)
![Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/no-structure.png)
![5-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2655607.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2655608.png)